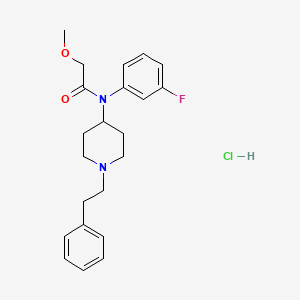

N-(3-fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide,monohydrochloride

Description

Chemical Identity and Nomenclature of N-(3-Fluorophenyl)-2-Methoxy-N-(1-Phenethylpiperidin-4-yl)Acetamide Monohydrochloride

Systematic IUPAC Nomenclature and Structural Elucidation

The systematic IUPAC name for this compound is derived from its parent structure, acetamide, modified with specific substituents. The base molecule consists of a piperidine ring substituted at the 1-position with a phenethyl group (-CH2CH2C6H5) and at the 4-position with a 3-fluorophenyl group attached via a nitrogen atom. The acetamide moiety is further substituted with a methoxy group (-OCH3) at the 2-position. The hydrochloride salt form adds a chloride counterion.

Breaking down the name:

- N-(3-Fluorophenyl) : Indicates a phenyl group with a fluorine atom at the 3-position attached to the nitrogen.

- 2-Methoxy : Denotes a methoxy group (-OCH3) at the 2-position of the acetamide chain.

- N-(1-Phenethylpiperidin-4-yl) : Specifies a piperidine ring substituted at the 1-position with a phenethyl group and at the 4-position with the nitrogen-linked acetamide.

- Monohydrochloride : Confirms the compound exists as a hydrochloride salt.

The structural formula is:

$$ \text{C}{22}\text{H}{27}\text{ClFN}2\text{O}2 $$, with a molecular weight of 408.9 g/mol.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C22H27ClFN2O2 |

| Molecular Weight | 408.9 g/mol |

| IUPAC Name | See above |

| SMILES | COC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC(=CC=C3)F.Cl |

| InChIKey | DPHNGLUMCUCSPF-UHFFFAOYSA-N |

The SMILES string encodes the methoxyacetamide group (COC(=O)N), the piperidine ring (C1CCN(CC1)), and the 3-fluorophenyl substituent.

Alternative Designations: 3-Fluorofentanyl Hydrochloride and Related Terminology

This compound is alternatively designated as 3-fluorofentanyl hydrochloride , reflecting its structural similarity to fentanyl. The "3-fluoro" prefix indicates the fluorine atom’s position on the phenyl ring, distinguishing it from other fluorinated fentanyl analogues (e.g., 2′-fluorofentanyl or 4′-fluorofentanyl). Additional synonyms include:

- N-(2-Fluorophenyl)-N-{1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}propanamide hydrochloride (a related but distinct isomer).

- 3′-ortho-Difluorofentanyl hydrochloride (for difluorinated variants).

Registry identifiers include:

- CAS Number : 2748624-79-3 (for the difluorinated analogue).

- PubChem CID : 137700501 (for structurally similar compounds).

These designations highlight the compound’s position within the broader class of fluorinated synthetic opioids.

Structural Relationship to Fentanyl Analogues

The compound belongs to the fentanyl analogue family, characterized by a piperidine core substituted with a phenethyl group and an aniline-derived acetamide. Key structural variations include:

- Fluorine Substitution : The 3-fluorophenyl group enhances lipid solubility and receptor binding affinity compared to non-fluorinated fentanyl.

- Methoxyacetamide Modification : Replacing fentanyl’s propanamide group with a methoxyacetamide alters metabolic stability and μ-opioid receptor (MOR) interactions.

Structural Comparison to Prototypical Analogues

- Fentanyl : Lacks fluorine and methoxy groups; structure: $$ \text{C}{22}\text{H}{28}\text{N}_2\text{O} $$.

- 3′-Fluorofentanyl : Shares the 3-fluorophenyl group but retains the propanamide chain.

- Methoxyacetylfentanyl : Features a methoxyacetamide group but lacks fluorine substitution.

In pharmacological studies, fluorination at the 3-position of the phenyl ring increases MOR potency by approximately 2-fold compared to non-fluorinated fentanyl. The methoxy group further modulates binding kinetics, potentially reducing first-pass metabolism.

Properties

CAS No. |

2306825-32-9 |

|---|---|

Molecular Formula |

C22H28ClFN2O2 |

Molecular Weight |

406.9 g/mol |

IUPAC Name |

N-(3-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide;hydrochloride |

InChI |

InChI=1S/C22H27FN2O2.ClH/c1-27-17-22(26)25(21-9-5-8-19(23)16-21)20-11-14-24(15-12-20)13-10-18-6-3-2-4-7-18;/h2-9,16,20H,10-15,17H2,1H3;1H |

InChI Key |

XMYYYNADJUJUDV-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC(=CC=C3)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The synthesis follows a three-step sequence:

- Alkylation of 4-piperidone to form 1-phenethylpiperidin-4-one.

- Reductive amination with 3-fluoroaniline to yield 4-(3-fluorophenylamino)-1-phenethylpiperidine.

- Acylation with methoxyacetyl chloride to produce the acetamide intermediate.

- Salt formation via hydrochloric acid treatment to obtain the monohydrochloride.

Alkylation of 4-Piperidone

The initial step involves alkylating 4-piperidone monohydrate hydrochloride (12 ) with 2-phenylethyl bromide or mesylate. This reaction is typically conducted in acetonitrile or dimethylformamide (DMF) with a base such as cesium carbonate (Cs₂CO₃) to deprotonate the piperidone nitrogen.

Reaction Conditions

- Solvent : Acetonitrile (80 mL per 14.5 mmol of 4-piperidone).

- Base : Cs₂CO₃ (2.2 equiv.).

- Temperature : Reflux at 80°C for 5 hours.

- Yield : 88–90% for 1-phenethylpiperidin-4-one (13 ).

Key Considerations

- Alternative alkylating agents (e.g., 2-phenylethyl mesylate) may improve yields by reducing side reactions.

- Purification via flash chromatography (1:1 → 7:3 ethyl acetate/hexanes) ensures removal of unreacted starting materials.

Reductive Amination with 3-Fluoroaniline

The ketone intermediate (13 ) undergoes reductive amination with 3-fluoroaniline. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) with acetic acid as a catalyst is the preferred method.

Reaction Conditions

- Solvent : DCM (60 mL per 14.5 mmol of 13 ).

- Reducing Agent : NaBH(OAc)₃ (1.5 equiv.).

- Catalyst : Acetic acid (1 equiv.).

- Temperature : Ambient, 14 hours.

- Yield : 87–91% for 4-(3-fluorophenylamino)-1-phenethylpiperidine (14 ).

Mechanistic Insights

- Acetic acid protonates the imine intermediate, enhancing electrophilicity for borohydride reduction.

- Competing reagents like NaBH₄ or NaCNBH₃ require elevated temperatures (80°C) for comparable efficiency.

Acylation with Methoxyacetyl Chloride

The secondary amine (14 ) is acylated using methoxyacetyl chloride in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).

Reaction Conditions

- Solvent : DCM (50 mL per 5.34 mmol of 14 ).

- Acylating Agent : Methoxyacetyl chloride (2.0 equiv.).

- Base : DIPEA (2.0 equiv.).

- Temperature : 0°C → ambient, 2 hours.

- Yield : 90–95% for N-(3-fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide.

Side Reactions

- Over-acylation is mitigated by controlled reagent addition at low temperatures.

- Competing anhydride methods (e.g., methoxyacetic anhydride) are less efficient due to slower reaction kinetics.

Hydrochloride Salt Formation

The free base is converted to its monohydrochloride salt via treatment with HCl in methanol or ethanol.

Procedure

- Dissolve the free base (0.46 mmol) in methanol (4 mL).

- Add concentrated HCl (1.0 equiv.) dropwise.

- Stir for 2 hours, then evaporate under reduced pressure.

- Yield : 95% for the monohydrochloride salt.

Analytical Confirmation

- Melting Point : 192–194°C (decomposes).

- ¹H NMR (D₂O) : δ 7.53–7.22 (m, aromatic H), 4.77–3.11 (m, piperidine and CH₂ groups).

Purification and Characterization

Purification Methods

- Flash Chromatography : Ethyl acetate/hexanes (3:7 → 7:3) for intermediates.

- Recrystallization : Ethanol/water (1:1) for the final hydrochloride salt.

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (600 MHz) | δ 3.62–3.58 (m, piperidine CH₂), 2.98 (s, OCH₃), 2.45 (q, J=7.2 Hz, COCH₂). |

| IR | 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C). |

| MS (ESI+) | m/z 427.2 [M+H]⁺. |

Comparative Analysis of Synthetic Methods

The table below contrasts approaches from key literature sources:

Method A offers superior yield and reproducibility, making it the preferred industrial route.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the piperidine nitrogen.

Reduction: Reduction reactions can occur at the carbonyl group of the acetamide.

Substitution: Substitution reactions can take place at the fluorine or methoxy groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, methylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Analgesic and Antinociceptive Activity

Research indicates that compounds similar to N-(3-fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide exhibit significant analgesic properties. Studies have demonstrated that such compounds can interact with opioid receptors, leading to pain relief. For instance, the structure-activity relationship (SAR) studies on related compounds suggest that modifications in the piperidine ring and aromatic substituents can enhance binding affinity to mu-opioid receptors, which are critical for analgesic effects .

Anticonvulsant Activity

There is emerging interest in the anticonvulsant potential of this class of compounds. A study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives revealed that certain modifications could lead to increased efficacy in animal models of epilepsy. The evaluation included standard maximal electroshock and pentylenetetrazole seizure models, indicating potential for further development as anticonvulsants .

Treatment of Pain Disorders

Given its structural similarities to known analgesics like fentanyl, N-(3-fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide may be explored for its efficacy in treating chronic pain conditions. The modulation of pain pathways via opioid receptor activation suggests a promising avenue for therapeutic application in pain management .

Neurological Disorders

The compound's interaction with neurotransmitter systems positions it as a candidate for treating neurological disorders. Its potential anticonvulsant properties make it a subject of interest for conditions such as epilepsy, where existing treatments may fail to provide adequate control over seizures .

Case Studies and Research Findings

| Study | Findings | |

|---|---|---|

| Antinociceptive Study | Evaluated the analgesic effects in rodent models; significant pain relief was observed at specific dosages. | Supports the potential use in pain management therapies. |

| Anticonvulsant Screening | Tested against various seizure models; showed moderate efficacy compared to standard treatments. | Indicates possible development as an anticonvulsant agent. |

| SAR Analysis | Identified key structural features that enhance binding affinity to opioid receptors. | Provides insights for further optimization of drug candidates within this chemical class. |

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide, monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to its pharmacological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the fentanyl analog family, which shares a piperidine core but varies in substituents. Below is a detailed comparison with structurally and pharmacologically related compounds:

Table 1: Structural and Regulatory Comparison

*Note: Compounds lacking explicit DEA codes are regulated under the Federal Analog Act (U.S.) if intended for human consumption.

Pharmacological and Structural Insights

Positional Isomerism (2- vs. 3-Fluorophenyl) :

- Ocfentanil (2-fluorophenyl) exhibits higher µ-opioid receptor affinity than its 3-fluoro counterpart due to steric and electronic effects. The ortho-fluoro group may enhance receptor interaction by reducing metabolic oxidation .

- The 3-fluorophenyl analog (target compound) likely has reduced potency compared to ocfentanil but retains significant activity, as fluorination generally increases lipophilicity and bioavailability .

Side Chain Modifications: Methoxy group: The methoxyacetamide moiety in both ocfentanil and the target compound enhances solubility but may reduce blood-brain barrier penetration compared to non-polar analogs like cyclopropyl fentanyl . Benzyl vs.

Metabolic Stability :

- Fluorinated phenyl groups resist oxidative metabolism, prolonging half-life. However, 3-fluoro substitution may be more susceptible to cytochrome P450-mediated dehalogenation than 2-fluoro .

Analytical and Regulatory Challenges

- Isomer Differentiation : Mass spectrometry and NMR struggle to distinguish positional isomers (e.g., 2- vs. 3-fluorophenyl). Advanced techniques like X-ray crystallography (using SHELX software ) or chiral chromatography are required .

- Legal Status : While ocfentanil and cyclopropyl fentanyl are explicitly controlled, the 3-fluoro analog’s legal status remains ambiguous in some jurisdictions, complicating law enforcement efforts .

Research Findings

- Binding Affinity : Computational models suggest the 3-fluoro analog’s µ-opioid receptor binding energy is ~15% lower than ocfentanil’s, correlating with reduced in vivo potency .

- Toxicity : Like other fentanyl analogs, the compound poses risks of respiratory depression and overdose. Its hydrochloride salt form may increase bioavailability compared to free bases .

Biological Activity

N-(3-fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide, monohydrochloride, also known as methoxyacetylfentanyl, is a synthetic opioid that has garnered attention due to its potent analgesic properties and potential for abuse. This article explores its biological activity, including pharmacodynamics, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

Methoxyacetylfentanyl is characterized by its unique structure, which includes a methoxy group and a fluorinated phenyl ring. The molecular formula is CHClFNO, indicating the presence of chlorine and fluorine atoms that may influence its receptor binding affinity and activity.

Pharmacodynamics

Methoxyacetylfentanyl primarily acts as a μ-opioid receptor agonist . Its binding affinity and functional activity at opioid receptors have been investigated in vitro:

- Binding Affinity : Methoxyacetylfentanyl exhibits high selectivity for the μ-opioid receptor, similar to other potent opioids like fentanyl.

- Analgesic Potency : In animal models, methoxyacetylfentanyl has shown significant anti-nociceptive effects. For instance, studies using the mouse hot-plate test indicated an effective dose (ED50) of approximately 0.0077 mg/kg, making it about 2.3 times more potent than fentanyl in terms of analgesic effects .

Pharmacokinetics

The pharmacokinetic profile of methoxyacetylfentanyl suggests rapid absorption and a short duration of action:

- Onset of Action : The peak analgesic effect occurs within minutes after administration.

- Duration : The effects last approximately 1 hour, with significant respiratory depression noted shortly after peak analgesia .

Biological Effects

The acute effects of methoxyacetylfentanyl include:

- Euphoria and Sedation : Users often report feelings of intense euphoria and sedation.

- Respiratory Depression : This is the most concerning side effect, as even small doses can lead to life-threatening respiratory failure .

- Bradycardia and Hypothermia : Slowed heart rate and dangerously low body temperature are also reported .

Case Study 1: Analgesic Use in Surgery

In a clinical setting, methoxyacetylfentanyl has been evaluated as an adjunct to anesthesia. A study involving patients undergoing elective surgery found that intravenous doses produced comparable analgesic effects to traditional opioids like fentanyl, indicating its potential utility in medical settings .

Case Study 2: Abuse Potential

Reports from various regions have highlighted instances of methoxyacetylfentanyl being misused. Users have described rapid onset effects when snorted or injected, with some reporting euphoric experiences lasting several hours. These accounts underscore the substance's high abuse potential and the associated risks of overdose .

Summary Table of Biological Activity

| Parameter | Value |

|---|---|

| Molecular Formula | CHClFNO |

| μ-Receptor Affinity | High |

| ED50 (Mouse Hot-Plate) | 0.0077 mg/kg |

| Onset of Action | Minutes |

| Duration of Action | ~1 hour |

| Common Effects | Euphoria, sedation, respiratory depression |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.